Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 68462-61-3) is a trisubstituted imidazole featuring a 1-benzyl group, a 5-amino group, and a 4-ethyl ester moiety (C₁₃H₁₅N₃O₂, MW 245.28 g/mol). It is a solid at ambient temperature with a reported melting point range of 166–169 °C and a commercially available purity specification of ≥95%.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 68462-61-3
Cat. No. B1305165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
CAS68462-61-3
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3
InChIKeyCJCXZTWYOFENDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 68462-61-3): Core Structural & Physicochemical Profile for Procurement Decisions


Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 68462-61-3) is a trisubstituted imidazole featuring a 1-benzyl group, a 5-amino group, and a 4-ethyl ester moiety (C₁₃H₁₅N₃O₂, MW 245.28 g/mol) [1]. It is a solid at ambient temperature with a reported melting point range of 166–169 °C and a commercially available purity specification of ≥95% . This scaffold serves as a versatile intermediate in the synthesis of purine analogs, nucleoside derivatives, and fused heterocyclic systems relevant to medicinal chemistry and nucleotide biosynthesis research [2].

Why Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Within the 5-amino-1-benzylimidazole-4-carboxylate family, simple ester interchange—ethyl to methyl, or ester hydrolysis to the free carboxylic acid—produces analogs with markedly different physicochemical profiles [1]. These differences in lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity directly affect reactivity in downstream synthetic steps, solubility in reaction media, and potential biological membrane permeability . Selection of the ethyl ester variant over the methyl ester or free acid is therefore a deliberate choice governed by the specific experimental or process requirements rather than an arbitrary one.

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid

The ethyl ester derivative exhibits a calculated LogP of 2.27, positioning it between the more polar methyl ester analog (LogP 1.66) and the less polar tert-butyl ester variant. This intermediate lipophilicity is closer to the optimal range for oral drug-like space (LogP 1–3) and may offer a favorable balance of solubility and permeability compared to the methyl ester .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability Prediction

The target ethyl ester has a TPSA of 70.14 Ų, which is 11.0 Ų lower than the free carboxylic acid analog (TPSA 81.14 Ų). Since a TPSA below 140 Ų is generally associated with good oral absorption and a TPSA below 90 Ų is favorable for CNS penetration, the ethyl ester's lower TPSA provides a measurable advantage for permeability-dependent applications compared to the acid form .

Polar surface area Oral bioavailability Blood-brain barrier

Regioselective Alkylation Reactivity: Differentiated N- vs. 2-Position Functionalization

Treatment of the target ethyl ester with butyl-lithium and methyl iodide yields the 5-N-methylamino derivative and the 3-methiodide as products, but notably does not produce the 2-methyl derivative under identical conditions. In contrast, the ribofuranosyl analog (ethyl 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)imidazole-4-carboxylate) yields both the 5-N-methylamino and 2-methyl derivatives [1]. This demonstrates that the 1-benzyl substituent directs alkylation regioselectivity toward the exocyclic 5-amino group rather than the C-2 position, providing synthetic chemists with predictable product outcomes.

Regioselectivity Alkylation Purine precursor synthesis

Dimroth Rearrangement Utility: 68% Yield in Exocyclic Nucleoside Synthesis

The 1-benzyl-5-aminoimidazole scaffold, of which the target ethyl ester is a representative, undergoes a regiospecific and stereoselective base-catalyzed Dimroth rearrangement to yield 4-(N-substituted amino)imidazoles. For the related 1-benzyl-5-aminoimidazole substrate, the Dimroth rearrangement product was obtained in 68% isolated yield [1]. The use of ¹⁵N labeling confirmed unequivocal endo- to exocyclic translocation of the nitrogen atom, establishing this scaffold as a reliable entry point for exocyclic nucleoside analogs—a transformation not equally accessible from the des-benzyl or N-H imidazole analogs.

Dimroth rearrangement Exocyclic nucleoside Regiospecific synthesis

Antiviral Activity Against Human Rhinovirus Type 2 (HRV2): Biological Differentiation

Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate has been reported to inhibit the growth of human rhinovirus type 2 (HRV2) in vitro, with the proposed mechanism involving interference with viral RNA synthesis, likely through inhibition of viral polymerase and dATPase enzymes . While quantitative IC₅₀/EC₅₀ data are not publicly disclosed in the available technical documentation, this specific antiviral phenotype has not been reported for the corresponding methyl ester (CAS 104316-76-9) or free carboxylic acid (CAS 228262-99-5) analogs in the accessible literature, suggesting that the ethyl ester functionality may contribute to the observed antiviral activity profile.

Antiviral Rhinovirus RNA synthesis inhibition

Patent-Cited Intermediate for Imidazo-Purine Therapeutics: Industrial Validation

Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is explicitly cited as a synthetic intermediate in Schering Corporation's patent WO2011079000A1, which discloses derivatives of 7,8-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one for the treatment of pain, inflammatory diseases, and immunological disorders [1]. This patent citation from a major pharmaceutical innovator provides industrial validation of the compound's utility as a building block. In contrast, the methyl ester analog (CAS 104316-76-9) and the free carboxylic acid (CAS 228262-99-5) are not specifically cited in this patent family, indicating a preferential selection of the ethyl ester for this therapeutic program.

Patent intermediate Imidazo-purine Drug discovery

Optimal Procurement Scenarios for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Based on Evidence


Synthesis of Purine Nucleotide Analogs Requiring Predictable N-Alkylation Regioselectivity

When synthetic programs require exclusive exocyclic N-alkylation without competing C-2 functionalization, the 1-benzyl-substituted ethyl ester scaffold offers demonstrated regioselectivity advantages over ribofuranosyl analogs, which produce mixed alkylation products [1]. Procure this compound when the synthetic route demands clean conversion to 5-N-alkylamino derivatives without chromatographic separation of C-2 side products.

Medicinal Chemistry Programs Targeting Intracellular or CNS-Penetrant Small Molecules

The ethyl ester's TPSA of 70.14 Ų—13.6% lower than the free carboxylic acid (81.14 Ų)—and LogP of 2.27 make it the preferred ester variant when designing compounds for which passive membrane permeability or blood-brain barrier penetration is a critical selection criterion . Avoid the free acid analog if permeability-dependent target engagement is required.

Exocyclic Nucleoside Analog Synthesis via Dimroth Rearrangement

For research groups synthesizing 4-(N-substituted amino)imidazole nucleosides, the 1-benzyl-5-aminoimidazole scaffold provides a validated Dimroth rearrangement entry point with 68% reported yield [2]. This transformation is not accessible from non-benzylated imidazole precursors, making the N1-benzyl substitution a structural prerequisite for this synthetic strategy.

Antiviral Discovery Programs Targeting Picornaviridae (Rhinovirus)

The documented in vitro inhibition of human rhinovirus type 2 (HRV2) growth, via interference with viral RNA synthesis , positions this compound as a starting scaffold for antiviral programs targeting rhinovirus or related positive-strand RNA viruses. The ethyl ester functionality appears to be a contributing structural feature, as this antiviral phenotype is not reported for the methyl ester or free acid analogs in accessible literature.

Industrial-Scale Intermediate for Imidazo-Purine Therapeutic Candidates

The explicit citation of this ethyl ester in Schering Corporation's WO2011079000A1 patent for imidazo[2,1-b]purin-4(5H)-one derivatives [3] validates its role as a pharmaceutical intermediate. Procurement teams supporting programs targeting inflammatory, pain, or immunological indications via purinergic pathways should prioritize this specific intermediate based on its industrial precedent.

Technical Documentation Hub

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